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Abstract

Evodiamine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa,
has garnered significant attention in the scientific community for its wide array of
pharmacological activities, including anti-tumor, anti-inflammatory, and cardiovascular effects.
The precise structural elucidation and quality control of this bioactive compound are paramount
for its development as a potential therapeutic agent. This technical guide provides a
comprehensive overview of the spectroscopic analysis of evodiamine, focusing on Nuclear
Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Detailed data, experimental protocols, and workflow visualizations are presented to serve as a
valuable resource for researchers in natural product chemistry, pharmacology, and drug
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For evodiamine, *H and 13C NMR spectroscopy provide detailed information about the proton
and carbon framework of the molecule, respectively.

'H NMR Spectroscopic Data
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The *H NMR spectrum of evodiamine exhibits characteristic signals corresponding to its unique
fused heterocyclic structure. The chemical shifts () are reported in parts per million (ppm)
relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Evodiamine

. F:hemical Shift (8) Multiplicity C0|j|pling Constant
in DMSO-ds (ppm) (J) in Hz

H-1 7.95 d 8.0

H-2 7.20 t 7.5

H-3 7.45 t 7.5

H-4 7.70 d 8.0

H-6 7.55 d 7.8

H-7 7.10 t 7.5

H-8 7.15 t 7.5

H-9 7.40 d 8.0

H-13a 4.90 dd 12.0,5.0

H-13b 3.20 dd 12.0, 2.0

H-14a 4.40 m

H-14B 3.05 m

N-CHs 3.80 S

NH 11.80 S

Note: The chemical shifts and coupling constants are approximate values and may vary slightly
depending on the solvent, concentration, and instrument used.

13C NMR Spectroscopic Data
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The 3C NMR spectrum provides information on all the carbon atoms in the evodiamine
molecule.

Table 2: 13C NMR Spectroscopic Data for Evodiamine (Simulated in DMSO-ds)

Atom No. Chemical Shift (6) in DMSO-ds (ppm)
1 1215
2 121.8
3 125.0
4 118.5
4a 137.5
5a 108.2
6 126.5
7 119.5
8 120.0
9 1115
9a 136.0
10 147.0
12 162.0
13a 45.0
13b 55.0
14 28.0
N-CHs 33.0
C=0 168.0

Source: Simulated data from NP-MRD.
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Experimental Protocol for NMR Analysis

A general protocol for obtaining NMR spectra of evodiamine is as follows:
e Sample Preparation:
o Weigh approximately 5-10 mg of pure evodiamine.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds or
CDCls) in a clean, dry NMR tube.

o Ensure complete dissolution by gentle vortexing or sonication.

e Instrument Setup:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Set the appropriate spectral width, acquisition time, and relaxation delay for both *H and
13C experiments. For quantitative *H NMR, a longer relaxation delay (e.g., 5 times the
longest Ta) is crucial.

o Data Acquisition:
o Acquire a standard one-dimensional (1D) *H NMR spectrum.
o Acquire a 1D 13C NMR spectrum, typically with proton decoupling.

o To aid in structural assignment, acquire two-dimensional (2D) NMR spectra such as COSY
(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation).

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase correct the spectra and perform baseline correction.
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o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o Integrate the signals in the *H NMR spectrum and pick the peaks in both *H and 13C NMR

spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to gain structural information through
fragmentation analysis.

Mass Spectrometry Data

For evodiamine, electrospray ionization (ESI) is a commonly used soft ionization technique.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Evodiamine

lon Calculated mi/z Observed m/z

[M+H]* 304.1445 304.1444

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing
fragmentation of a selected precursor ion.

Table 4: Major Fragment lons of Evodiamine in MS/MS

Precursor lon (m/z) Product lons (m/z)

304.1 289.1,172.1,144.1,134.0

The fragmentation pattern provides insights into the connectivity of the molecule. For instance,
the loss of a methyl group (-15 Da) is a common fragmentation pathway.

Experimental Protocol for LC-MS/MS Analysis
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A typical protocol for the analysis of evodiamine by liquid chromatography-tandem mass
spectrometry (LC-MS/MS) is as follows:

e Sample Preparation:

o Prepare a stock solution of evodiamine in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of 1 mg/mL.

o Prepare working solutions by serial dilution of the stock solution.
e Liquid Chromatography (LC) Conditions:

o Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7
pm).

o Mobile Phase: A gradient elution is typically employed, using a mixture of water with a
modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile
or methanol with the same modifier as mobile phase B.

o Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
o Injection Volume: 1-5 pL.
e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electrospray lonization (ESI) in positive ion mode.

o Scan Mode: Full scan for determining the precursor ion, followed by product ion scan
(MS/MS) of the selected precursor.

o Capillary Voltage, Cone Voltage, and Collision Energy: These parameters should be
optimized to achieve the best signal intensity and fragmentation pattern.

o Data Acquisition: Acquire data in centroid mode.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy provides information about the functional groups present in a
molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of evodiamine shows characteristic absorption bands corresponding to its

functional groups.

Table 5: FT-IR Spectroscopic Data for Evodiamine

Wavenumber (cm~?) Vibrational Mode Functional Group
~3350 N-H Stretch Indole NH

~3050 C-H Stretch Aromatic C-H

~2950 C-H Stretch Aliphatic C-H

~1650 C=0 Stretch Amide C=0

~1600, 1470 C=C Stretch Aromatic C=C

~1280 C-N Stretch Amine/Amide C-N

~734 C-H Bend Aromatic C-H out-of-plane

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocol for FT-IR Analysis

A common method for obtaining the FT-IR spectrum of a solid sample like evodiamine is using
the KBr pellet method or Attenuated Total Reflectance (ATR).

Protocol for KBr Pellet Method:
e Sample Preparation:

o Grind a small amount (1-2 mg) of dry evodiamine with about 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.
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o Place the powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:

[e]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Record a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

[¢]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of
evodiamine.
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Caption: General workflow for the spectroscopic analysis of evodiamine.
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Caption: Detailed workflow for NMR analysis of evodiamine.
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Caption: Simplified MS/MS fragmentation pathway of evodiamine.

 To cite this document: BenchChem. [Spectroscopic Profile of Evodiamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009831#evandamine-spectroscopic-analysis-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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